(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one
Description
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a benzimidazole core fused with a thiazolidinone scaffold. The Z-configuration of the benzylidene group at position 5, the morpholino substituent at position 3, and the thioxo group at position 2 define its unique structure. The morpholino group enhances solubility and pharmacokinetic properties, while the benzimidazole moiety contributes to interactions with biological targets such as DNA or enzymes .
Properties
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-morpholin-4-yl-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c20-14-12(9-13-16-10-3-1-2-4-11(10)17-13)23-15(22)19(14)18-5-7-21-8-6-18/h1-4,9,20H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODPENIXBONIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one typically involves the condensation of 2-aminobenzimidazole with an appropriate thioxothiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thioxothiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole or thioxothiazolidinone derivatives.
Scientific Research Applications
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the thioxothiazolidinone core may interact with cellular pathways, modulating biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several derivatives reported in the literature. Key differences lie in substituents on the benzimidazole, thiazolidinone core, and peripheral groups, which significantly influence bioactivity and physicochemical properties.
*Estimated based on structural analogs.
Physicochemical Properties
- Solubility: Morpholino derivatives generally exhibit higher aqueous solubility than phenyl-substituted analogs due to the polar morpholine ring .
- Thermal Stability: Thioxothiazolidinones with rigid substituents (e.g., 4-methylbenzyl in ) show high thermal stability (melting points >300°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
